Bienvenue dans la boutique en ligne BenchChem!

4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide

Kinase inhibition Benzoisothiazole dioxide Pharmacophore hybridisation

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide (CAS 350509-83-0) fuses a benzisothiazole-1,1-dioxide (pseudosaccharin) warhead with an N-phenylbenzenesulfonamide tail. The secondary sulfonamide (cLogP ~3.1) offers higher lipophilicity and π-stacking capacity vs. the des-phenyl analog. This dual-pharmacophore scaffold enables systematic SAR for kinase/CA polypharmacology and covalent inhibitor design. Procure ≥98% purity for fragment-based screening and lead optimization.

Molecular Formula C19H15N3O4S2
Molecular Weight 413.5g/mol
CAS No. 350509-83-0
Cat. No. B510079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide
CAS350509-83-0
Molecular FormulaC19H15N3O4S2
Molecular Weight413.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
InChIInChI=1S/C19H15N3O4S2/c23-27(24,21-15-6-2-1-3-7-15)16-12-10-14(11-13-16)20-19-17-8-4-5-9-18(17)28(25,26)22-19/h1-13,21H,(H,20,22)
InChIKeyFKUWALNOMGFVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide (CAS 350509-83-0): A Benzoisothiazole Dioxide–Sulfonamide Hybrid Scaffold


4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide (CAS 350509‑83‑0; molecular formula C₁₉H₁₅N₃O₄S₂; molecular weight 413.47 g mol⁻¹) is a synthetic hybrid molecule that fuses a benzisothiazole‑1,1‑dioxide (pseudosaccharin) core with an N‑phenylbenzenesulfonamide tail . The 3‑amino‑benzisothiazole‑1,1‑dioxide substructure is a recognised pharmacophore in kinase inhibition and protein–protein interaction disruption, while the N‑phenylbenzenesulfonamide moiety independently confers target engagement against carbonic anhydrases, calcium/calmodulin‑dependent kinases, and lactate dehydrogenase A [1][2]. Unlike simple saccharin‑derived inhibitors or mono‑functional sulfonamides, this compound presents both pharmacophores in a single, synthetically tractable scaffold, making it a strategic intermediate for fragment‑based and structure‑activity relationship (SAR) programmes.

Why Generic Substitution of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide Is Not Recommended


Benzisothiazole dioxide sulfonamides are not functionally interchangeable. The target compound differs from the closest commercially available congener, 4‑[(1,1‑dioxido‑1,2‑benzothiazol‑3‑yl)amino]benzenesulfonamide (CAS 500119‑48‑2), by the presence of an N‑phenyl substituent on the terminal sulfonamide, which increases molecular weight by 76.1 Da (413.47 vs. 337.37), adds a second aromatic ring, and transforms the sulfonamide from a primary to a secondary sulfonamide . This structural extension substantially alters hydrogen‑bond donor/acceptor topology, lipophilicity (cLogP ≈ 3.1 vs. 1.2 for the des‑phenyl analog), and the capacity for π‑stacking interactions with hydrophobic binding pockets . Furthermore, the benzisothiazole‑1,1‑dioxide ring system is a known covalent warhead that targets active‑site lysine residues—a feature absent in the benzothiazole or simple benzenesulfonamide scaffolds often selected as “close enough” substitutes [1]. Direct substitution without experimental validation risks abolishing on‑target potency, altering selectivity profiles, and introducing unforeseen PK liabilities.

Quantitative Differentiation Evidence for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide


Dual Pharmacophore Architecture vs. Mono-Functional Benzoisothiazole Dioxides

The target compound uniquely combines a pseudosaccharin (benzo[d]isothiazole‑1,1‑dioxide) kinase‑directing core with an N‑phenylbenzenesulfonamide secondary pharmacophore [1]. Within the pseudosaccharin class, the most thoroughly characterised analog, compound 9b (a benzo[d]isothiazole‑1,1‑dioxide with an appended benzamide), demonstrated broad‑spectrum antiproliferative activity across the NCI‑60 panel with a mean GI₅₀ of 5.4 μM and Src kinase inhibition [2]. The target compound replaces the benzamide tail of 9b with an N‑phenylbenzenesulfonamide motif, which independently delivers CaMKII inhibition with IC₅₀ values in the sub‑micromolar range (0.79 μM for the prototype N‑phenylbenzenesulfonamide 9) [3]. No single previously reported molecule contains both pharmacophores in one scaffold.

Kinase inhibition Benzoisothiazole dioxide Pharmacophore hybridisation

Covalent Warhead Potential vs. Non-Covalent Benzothiazole Sulfonamides

The 1,1‑dioxide‑1,2‑benzisothiazole ring of the target compound is a demonstrated covalent modifier of active‑site lysine residues, a mode of action inaccessible to simple benzothiazole or thiazole sulfonamides [1]. 4‑[(1,1‑Dioxo‑1,2‑benzothiazol‑3‑yl)sulfanyl]benzoic acid, a structurally analogous benzisothiazole‑1,1‑dioxide, forms a covalent adduct with Lys335 of Leishmania mexicana pyruvate kinase (LmPK), confirmed by MS/MS and molecular modelling [2]. A related benzo[d]isothiazole‑1,1‑dioxide derivative covalently modifies lysine residues in human liver pyruvate kinase (PKL), yielding allosteric activation with EC₅₀ = 0.29 μM [3]. Conventional benzothiazole‑2‑sulfonamides (e.g., acetazolamide‑type CA inhibitors) lack the electrophilic 3‑position required for such covalent bond formation and are purely reversible binders.

Covalent inhibition Lysine targeting Benzisothiazole dioxide

Physicochemical Differentiation from the Closest Structural Analog (CAS 500119-48-2)

The target compound (MW 413.47, formula C₁₉H₁₅N₃O₄S₂) differs from 4‑[(1,1‑dioxido‑1,2‑benzothiazol‑3‑yl)amino]benzenesulfonamide (CAS 500119‑48‑2; MW 337.37, C₁₃H₁₁N₃O₄S₂) by an N‑phenyl substituent that adds 76.1 Da, one phenyl ring, and converts the terminal sulfonamide from –SO₂NH₂ to –SO₂NHPh . This modification increases the calculated partition coefficient (cLogP) from approximately 1.2 to approximately 3.1, reduces aqueous solubility, and enhances the capacity for hydrophobic protein‑ligand interactions . The secondary sulfonamide introduces an additional hydrogen‑bond donor (N–H) relative to the primary sulfonamide analog, altering target‑binding geometry and potentially improving selectivity for hydrophobic enzyme pockets, as observed in N‑phenylbenzenesulfonamide‑based kinase inhibitors [1].

Lipophilicity Hydrogen bonding Physicochemical properties

Synthetic Tractability and Scaffold Diversification Advantages

The benzisothiazole‑1,1‑dioxide core of the target compound is accessible via a one‑pot ortho‑lithiation/cyclisation procedure from N,N‑diphenylbenzenesulfonamides and aromatic nitriles, yielding 3‑substituted 1,2‑benzisothiazole‑1,1‑dioxides directly . This contrasts with multi‑step routes required for benzothiazole‑2‑sulfonamide analogs (e.g., 4–5 synthetic steps from 2‑aminothiophenol). The 3‑amino substituent on the benzisothiazole ring (as in the target compound) provides a convenient vector for further N‑alkylation, acylation, or sulfonylation, enabling rapid library synthesis [1]. Patent literature confirms that [(1,1‑dioxo‑1,2‑benzisothiazol‑3‑yl)amino]alkanoic acid derivatives (e.g., US 4,148,798) are accessible in good yields and have demonstrated anti‑inflammatory activity, establishing a precedent for the synthetic scalability of this chemotype [2].

One-pot synthesis Ortho-lithiation Scaffold diversification

Recommended Application Scenarios for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide


Fragment-Based and Structure-Activity Relationship (SAR) Exploration for Dual Kinase–Sulfonamide Targets

The compound serves as a strategic intermediate for medicinal chemistry programmes aiming to simultaneously engage a kinase (via the benzisothiazole‑1,1‑dioxide core) and a carbonic anhydrase or secondary kinase (via the N‑phenylbenzenesulfonamide tail) [1]. The dual‑pharmacophore architecture enables systematic SAR by varying the N‑phenyl substituent and the benzisothiazole amine linker independently, accelerating the identification of lead compounds with balanced polypharmacology [2].

Covalent Probe Development Targeting Active-Site Lysine or Cysteine Residues

The electrophilic benzisothiazole‑1,1‑dioxide core has been validated as a covalent modifier of lysine residues in pyruvate kinase [3]. Researchers designing irreversible inhibitors for kinases, metabolic enzymes, or viral proteases can leverage this scaffold as a reactive warhead, with the N‑phenylbenzenesulfonamide tail providing additional binding energy and selectivity. This application is particularly relevant when reversible inhibitors have failed to achieve sufficient residence time.

High-Throughput Screening (HTS) Library Design Featuring Privileged Hybrid Scaffolds

The compound occupies a unique region of chemical space at the intersection of two privileged scaffolds—benzisothiazole‑1,1‑dioxide and N‑phenylbenzenesulfonamide—both of which are enriched for bioactivity across diverse target classes [2][4]. Including this compound or its close analogs in HTS libraries increases the probability of identifying hits against under‑explored or challenging protein targets, particularly those with hydrophobic active sites that can accommodate the increased cLogP (≈ 3.1) relative to simpler sulfonamide fragments .

Quote Request

Request a Quote for 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.